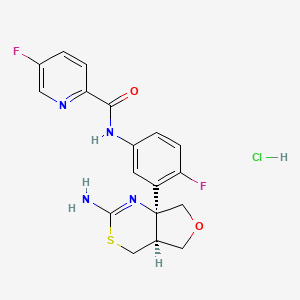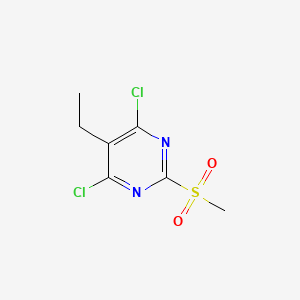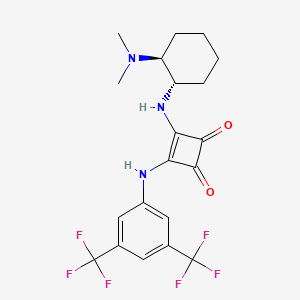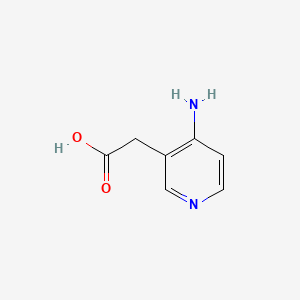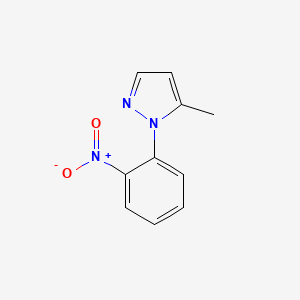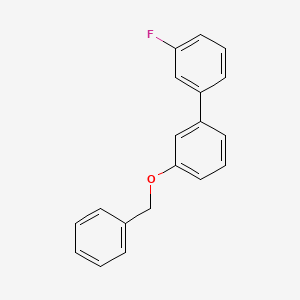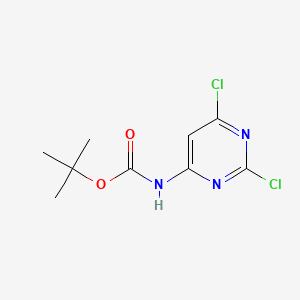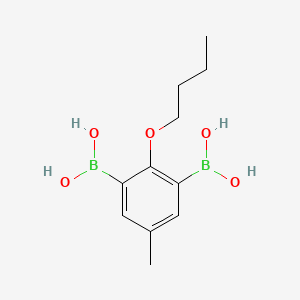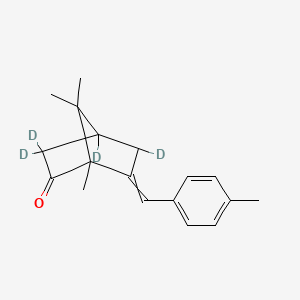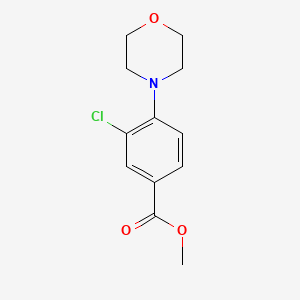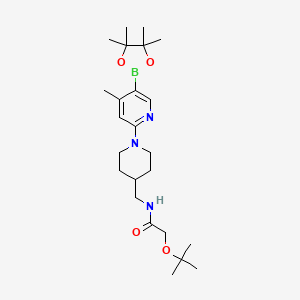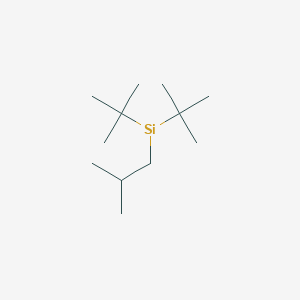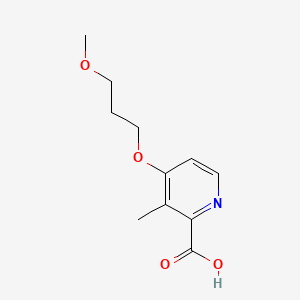
4-(3-Methoxypropoxy)-3-methylpicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-Methoxypropoxy)benzoic acid” is similar to the one you’re asking about . It has a CAS Number of 946707-55-7 and a molecular weight of 210.23 .
Molecular Structure Analysis
The molecular structure of a similar compound, “(4-(3-Methoxypropoxy)phenyl)boronic acid”, has a linear formula of C10H15BO4 .
Chemical Reactions Analysis
In the case of Rabeprazole sodium, when it was subjected to acid hydrolytic, oxidative, photolytic, and thermal stress, degradation was observed after acid hydrolysis, oxidation, and aqueous hydrolysis .
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
- Pharmaceutical Synthesis : A study described the enantioselective synthesis of (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid, a key intermediate in synthesizing the renin inhibitor Aliskiren. This process emphasizes the pharmaceutical relevance of derivatives of 4-(3-Methoxypropoxy)-3-methylpicolinic acid in creating potent medications (Andrushko et al., 2008).
Antimicrobial Activities
- Antimicrobial Properties : Research involving pyridine-2-carboxylic acid derivatives, closely related to 4-(3-Methoxypropoxy)-3-methylpicolinic acid, demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This indicates the potential antimicrobial applications of similar compounds (Tamer et al., 2018).
Fluorescence Labeling and Spectroscopy
- Fluorescence Labeling : A novel fluorophore, 6-methoxy-4-quinolone, derived from related compounds, exhibited strong fluorescence across a wide pH range, suggesting utility in biomedical analysis as a fluorescent labeling reagent. This showcases the potential for derivatives of 4-(3-Methoxypropoxy)-3-methylpicolinic acid in fluorescence-based applications (Hirano et al., 2004).
Material Science and Coordination Chemistry
- Material Science : The synthesis of a Cu9 [3 × 3] mixed ligand grid, incorporating 4-methoxy-2,6-dicarboxylic hydrazide and methyl imino-2-picolinate, demonstrates the utility of picolinic acid derivatives in designing new materials with unique structural and magnetic properties (Xu et al., 2002).
Propiedades
IUPAC Name |
4-(3-methoxypropoxy)-3-methylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-8-9(16-7-3-6-15-2)4-5-12-10(8)11(13)14/h4-5H,3,6-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPXRWCGOJAPTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropoxy)-3-methylpicolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

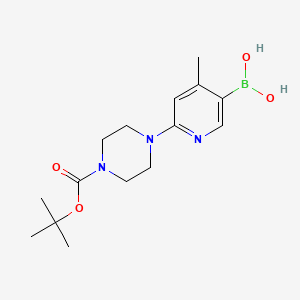
![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)
